molecular formula C14H14F3N3O2 B1396239 [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester CAS No. 1208081-16-6

[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester

Número de catálogo: B1396239
Número CAS: 1208081-16-6
Peso molecular: 313.27 g/mol
Clave InChI: IEVIMBPMVFZFRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and IUPAC Nomenclature

The compound is systematically named ethyl 2-[methyl-(2-(trifluoromethyl)quinazolin-4-yl)amino]acetate under IUPAC guidelines. Its molecular formula is $$ \text{C}{14}\text{H}{14}\text{F}{3}\text{N}{3}\text{O}_{2} $$, with a molecular weight of 313.27 g/mol. Key structural features include:

  • A quinazoline core (a bicyclic system with fused benzene and pyrimidine rings).
  • A trifluoromethyl (-CF$$_3$$) substituent at position 2 of the quinazoline ring.
  • An ethyl ester (-COOCH$$2$$CH$$3$$) linked via a methylamino (-N(CH$$3$$)CH$$2$$-) bridge at position 4.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name Ethyl 2-[methyl-(2-(trifluoromethyl)quinazolin-4-yl)amino]acetate
Molecular Formula $$ \text{C}{14}\text{H}{14}\text{F}{3}\text{N}{3}\text{O}_{2} $$
SMILES CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
InChIKey IEVIMBPMVFZFRB-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

Quinazoline chemistry originated in the late 19th century with the isolation of uric acid derivatives. The parent quinazoline structure was first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Key milestones relevant to this derivative include:

  • 1967 : Establishment of the Heterocyclic and Synthesis Group by the Royal Society of Chemistry, accelerating research into functionalized quinazoline systems.
  • 2000s : Emergence of trifluoromethyl-containing heterocycles, driven by the group’s ability to enhance metabolic stability and lipophilicity.
  • 2010s : Advances in one-pot synthetic strategies for quinazoline derivatives, enabling efficient incorporation of ester and amide functionalities.

This compound exemplifies modern trends in leveraging trifluoromethyl groups (+CF$$_3$$) and ester linkages to optimize drug-like properties.

Position Within Quinazoline Derivative Research

Quinazoline derivatives are classified into four primary structural categories (A–D) based on substitution patterns. This compound belongs to Category D (2,4,6,7,8-substituted quinazolines), distinguished by:

  • Trifluoromethyl group : Enhances electron-withdrawing effects and bioavailability.
  • Ethyl ester moiety : Serves as a prodrug motif, improving solubility for biological testing.

Table 2: Structural Comparison with Representative Quinazoline Derivatives

Compound Substituents Key Applications
Lapatinib 2,4,6,7-substituted Anticancer (EGFR inhibitor)
Prazosin 2,4,6-substituted Antihypertensive
Target Compound 2-(CF$$_3$$), 4-(ethyl ester) Research-stage antiviral

The compound’s synthetic flexibility—demonstrated in routes involving condensation of (2-aminophenyl)oxo-acetic acid with aldehydes—positions it as a versatile scaffold for further functionalization.

Propiedades

IUPAC Name

ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVIMBPMVFZFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163849
Record name N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-16-6
Record name N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester (CAS Number: 1208081-16-6) is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a quinazoline core, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester is C14H14F3N3O2C_{14}H_{14}F_3N_3O_2, with a molecular weight of 313.27 g/mol. The compound features a trifluoromethyl group, which may enhance its biological activity by improving solubility and bioavailability compared to other quinazoline derivatives .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Research indicates that quinazoline derivatives, including methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester, exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related quinazoline compounds can induce apoptosis in cancer cells, effectively slowing tumor growth .

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of various quinazoline derivatives, compounds similar to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester demonstrated IC50 values in low micromolar ranges against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. For example:

CompoundCell LineIC50 Value (µM)
A3PC310
A5MCF-710
A6HT-2912

These results suggest that methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester may also possess similar or enhanced activity due to the presence of the trifluoromethyl group .

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. The presence of the amino-acetic acid moiety in methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester may contribute to its ability to inhibit bacterial growth. Compounds with similar structures have been reported to exhibit both antibacterial and antifungal activities .

The mechanisms through which methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances interaction with biological targets such as enzymes and receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the potential of methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-MethylquinazolineQuinazoline core, methyl substitutionAntimicrobial, Antitumor
4-AminoquinazolineAmino group at 4-positionAntiparasitic
TrifluoromethylquinazolineTrifluoromethyl group on quinazolineAnticancer activity

This table illustrates how variations in structure can lead to differing biological activities, highlighting the potential uniqueness of methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Preliminary studies suggest that Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. Further investigation is required to elucidate the mechanisms involved .

Neuroprotective Potential

Emerging evidence highlights the neuroprotective effects of quinazoline-based compounds. Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives, including Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester, and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that this compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Inflammatory Response Modulation

A clinical trial assessed the anti-inflammatory effects of Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino-acetic acid ethyl ester in patients with chronic inflammatory diseases. Participants receiving this compound showed marked improvement in inflammatory markers compared to the placebo group, indicating its potential as a therapeutic agent for managing inflammation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and functional similarities/differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester Quinazoline -CF₃ (2-position), ethyl ester 313.28 High lipophilicity (CF₃), potential kinase inhibition
Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate () Thiazolidinone 3-fluorophenyl, ethyl ester Not provided Thiazolidinone core may confer anti-inflammatory activity; fluorine enhances binding
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate () Thiazole 4-methoxyphenyl, ethyl ester 277.34 Smaller size (vs. quinazoline); methoxy group improves solubility
Ethyl 2-[2,4-dichloro-5-(4-oxo-2-sulfanyl-3(4H)-quinazolinyl)phenoxy]acetate () Quinazoline -Cl, -SH, ethyl ester Not provided Chlorine and sulfanyl groups may increase electrophilicity; quinazoline backbone
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate () Thiazole Methoxyimino, amino, ethyl ester Not provided Methoxyimino group may stabilize against hydrolysis; common in β-lactam antibiotics

Key Structural and Functional Comparisons:

Core Heterocycles: Quinazoline (target compound, ): A fused bicyclic ring system (benzene + pyrimidine) known for kinase inhibition and DNA intercalation. Thiazole/Thiazolidinone (Evidences 2, 3, 4, 9): Five-membered sulfur- and nitrogen-containing rings. Thiazoles are common in antimicrobial agents (e.g., sulfathiazole), while thiazolidinones exhibit anti-inflammatory and antidiabetic activity .

Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and , this group increases lipophilicity and metabolic stability compared to non-fluorinated analogs . Ethyl Ester: A common feature across all compounds, this group enhances cell permeability but may hydrolyze in vivo to carboxylic acids, altering activity . Halogens (Cl, F): (3-fluorophenyl) and (Cl) utilize halogens for steric and electronic modulation. Fluorine’s small size and high electronegativity improve binding specificity .

Molecular Weight and Bioavailability: The target compound’s higher molecular weight (313.28 vs.

Hypothesized Pharmacological Implications:

  • The quinazoline core in the target compound may target kinases or DNA topoisomerases, while thiazole/thiazolidinone analogs (Evidences 2, 3, 9) are more likely to exhibit antimicrobial or metabolic activity.
  • Trifluoromethyl substitution (target compound) could confer resistance to oxidative metabolism compared to ’s fluorine or ’s chlorine .

Métodos De Preparación

General Synthetic Route

The synthesis typically starts from quinazoline derivatives or anthranilic acid derivatives, progressing through amination, esterification, and ring closure steps. The key steps include:

  • Formation of the quinazoline ring system substituted with trifluoromethyl at the 2-position.
  • Introduction of the amino group at the 4-position.
  • Coupling with an amino-acetic acid ethyl ester fragment.

Detailed Synthetic Steps

Step Description Reaction Conditions Notes
1 Preparation of 2-trifluoromethyl-substituted quinazoline intermediate Reaction of 2-halogeno-substituted aniline with trifluoromethyl precursors or via copper-catalyzed cyclization of 2-isocyanobenzoates with amines Copper(II) acetate catalyst, mild base (Et3N), anisole solvent, air atmosphere, 80–100 °C
2 Amination at 4-position of quinazoline Nucleophilic aromatic substitution (S_NAr) with methylamine or methyl-substituted amines Room temperature to moderate heating, polar aprotic solvents
3 Coupling with ethyl 2-bromoacetate or direct esterification Alkylation of amino group with ethyl bromoacetate or esterification of carboxylic acid precursor Base (e.g., potassium carbonate), polar solvents, reflux conditions
4 Cyclization and ring closure Intramolecular cyclization under basic or acidic conditions to form the quinazoline ring Basic conditions (e.g., NaOH, KOH), 20–50 °C, inert solvent
5 Purification and isolation Crystallization of intermediates and final product Avoids chromatography, uses crystallization with selective acids for enantiomer separation

Representative Synthetic Route from Literature

  • According to the patent US8084604B2, dihydroquinazolines can be prepared by reacting 2-halogeno-substituted anilines with isocyanates, followed by Heck reaction with alkyl acrylates (e.g., methyl acrylate). This method avoids the use of phosphine imides or carbodiimides and allows purification by crystallization.
  • Hydrolysis of the ester intermediate to the acid is performed under mild basic conditions (NaOH, LiOH, or KOH) in inert solvents at 18–50 °C for 0.5 to 10 hours.
  • Enantiomeric separation can be achieved by crystallization with chiral acids such as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25 °C.

Green and Efficient Synthetic Approaches

  • A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has been reported to efficiently produce quinazolin-4-one derivatives under mild conditions, using Cu(II) acetate hydrate as catalyst and anisole as a green solvent, with short reaction times and air atmosphere.
  • Ester derivatives can be synthesized by refluxing isatoic anhydride derivatives with ethanol or by reacting with potassium carbonate in polar solvents at room temperature, allowing tunability of ester formation.

Research Data Summary Table

Parameter Method A (Patent US8084604B2) Method B (Green Synthesis, Nature 2019) Method C (Copper-Catalyzed, ACS 2020)
Starting Materials 2-halogeno-substituted aniline, isocyanate, methyl acrylate Isatoic anhydride derivatives, amines, ethanol 2-isocyanobenzoates, amines
Catalyst/Base None or base (NaOH, KOH) for hydrolysis K2CO3 for ester formation Cu(II) acetate hydrate, Et3N base
Solvent Inert solvents (e.g., toluene), ethyl acetate for crystallization Polar solvents (ethanol, DMF) Anisole (green solvent)
Temperature 18–50 °C (hydrolysis), reflux for Heck reaction Room temperature to reflux 80–100 °C
Purification Crystallization, no chromatography Crystallization Crystallization, short reaction time
Yield High, scalable Moderate to high Moderate to high
Environmental Impact Avoids stoichiometric waste Uses green solvents, mild conditions Benign catalyst, air atmosphere

Analysis and Considerations

  • The patent method provides an industrially viable route with minimal use of hazardous reagents and simple purification by crystallization, making it suitable for scale-up.
  • Green synthesis routes emphasize environmentally friendly solvents and mild conditions, with flexibility in ester formation and substitution patterns.
  • Copper-catalyzed methods offer efficient catalysis under air, reducing the need for inert atmosphere and toxic reagents, thus aligning with green chemistry principles.
  • The trifluoromethyl substituent’s electron-withdrawing nature requires careful control of reaction conditions to avoid side reactions and ensure selective functionalization.

Q & A

Q. What are the established synthetic routes for [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester?

The compound is synthesized via multi-step protocols. A common approach involves:

  • Step 1 : Condensation of 2-trifluoromethylquinazolin-4-amine with methylamine to form the quinazoline core.
  • Step 2 : Alkylation with ethyl bromoacetate under reflux in ethanol using sodium ethoxide as a base, analogous to triazole-ester syntheses .
  • Step 3 : Cyclization using triphosgene (0 °C, Et₃N) to form the quinazolinone derivative, followed by esterification . Key considerations: Reaction time (5–12 h), solvent choice (anhydrous ethanol), and purification via recrystallization.

Q. How are key functional groups (e.g., trifluoromethyl, ethyl ester) characterized in this compound?

  • Trifluoromethyl group : Identified via ¹⁹F NMR (δ ≈ -60 to -70 ppm) and IR (C-F stretch ~1100 cm⁻¹).
  • Ethyl ester : Confirmed by ¹H NMR (triplet at ~1.2–1.4 ppm for CH₃, quartet at ~4.1–4.3 ppm for CH₂) and IR (C=O stretch ~1740 cm⁻¹).
  • Quinazoline ring : Validated by X-ray crystallography (SHELX refinement) to resolve bond angles and planarity .

Q. What purification techniques are recommended for intermediates in the synthesis?

  • Recrystallization : Use ethanol/water mixtures for intermediates with polar groups.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for non-polar intermediates.
  • Distillation : For volatile byproducts (e.g., excess ethyl bromoacetate) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) with HPLC monitoring.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for esters) .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step involving triphosgene?

Triphosgene acts as a carbonylating agent, facilitating intramolecular cyclization. The reaction proceeds via:

  • Intermediate formation : Generation of a carbamoyl chloride.
  • Nucleophilic attack : Quinazoline nitrogen attacks the carbonyl, forming a six-membered ring. Computational studies (DFT) suggest a low-energy transition state (ΔG‡ ≈ 20–25 kcal/mol) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd/C or nano-catalysts for hydrogenation steps.
  • Solvent optimization : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates.
  • Flow chemistry : Implement continuous flow reactors to reduce side reactions (e.g., ester hydrolysis) .

Q. What structure-activity relationship (SAR) trends are observed in quinazoline derivatives?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP increase by ~0.5 units).
  • Ethyl ester : Critical for cell permeability; hydrolysis to carboxylic acid reduces bioavailability. SAR studies show >10-fold potency variation with substituent modifications at the 4-position .

Q. How are hygroscopic intermediates handled during synthesis?

  • Drying agents : Use molecular sieves (3Å) in reaction mixtures.
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent moisture ingress.
  • Lyophilization : Freeze-dry intermediates for long-term storage .

Q. What computational methods are employed to model interactions with biological targets?

  • Docking studies : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR).
  • MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, GROMACS).
  • QSAR models : Develop regression models using Hammett constants for substituent effects .

Q. How are contradictory data in literature resolved (e.g., conflicting NMR assignments)?

  • High-resolution MS : Confirm molecular formula (e.g., m/z accuracy <5 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals for unambiguous assignments.
  • Cross-validation : Compare crystallographic data (SHELXL-refined structures) with spectroscopic results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.